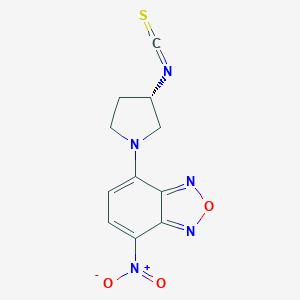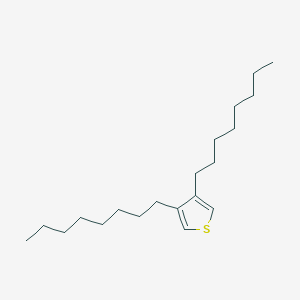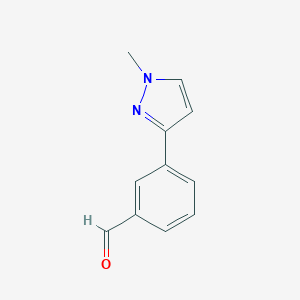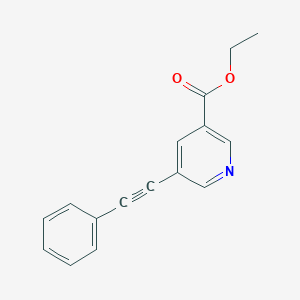
Ethyl 5-(2-phenyleth-1-ynyl)nicotinate
説明
Synthesis Analysis
The synthesis of ethyl nicotinate derivatives, including compounds with similar structural frameworks, involves various chemical reactions and methodologies. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, with its structure confirmed by XRD, GC–MS analysis, element analysis, and NMR spectroscopy, highlighting a methodological approach to synthesizing nicotinate derivatives (Zhou et al., 2008). Another study demonstrated a convenient synthesis of nicotinate esters from 3-cyanopyridones, showcasing the versatility in producing nicotinate derivatives (Paine, 1987).
Molecular Structure Analysis
The molecular structures of ethyl nicotinate derivatives reveal significant insights into their chemical behavior. For example, the crystal structures of certain ethyl nicotinate compounds showed almost identical bond lengths and molecular conformations but adopted different crystal structures, indicating the influence of minor variations on overall molecular arrangement (Cobo et al., 2008).
Chemical Reactions and Properties
Ethyl nicotinate and its derivatives undergo various chemical reactions, leading to a broad spectrum of properties. Research into functionally substituted formylphenyl derivatives of ethyl nicotinates explored reactions with primary amines, glycols, and 1,2-phenylenediamine, providing insight into the compound’s chemical versatility (Shatirova & Nagieva, 2020).
Physical Properties Analysis
The physical properties of ethyl nicotinate derivatives, such as melting points and solubility, are crucial for their application in various fields. Studies on the synthesis and crystal structure of certain derivatives reveal the importance of hydrogen bonding in determining these physical properties (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl nicotinate derivatives, including reactivity and stability, are defined by their molecular structure and synthesis methods. The reaction of ethylene oxide with nicotinamide and nicotinic acid, for instance, showcases the reactivity of nicotinate compounds under specific conditions, further contributing to the understanding of their chemical properties (Windmueller et al., 1959).
科学的研究の応用
Synthesis and Chemical Properties
- A novel ethyl nicotinate derivative was synthesized, highlighting advancements in chemical synthesis techniques. The detailed structural determination was performed using various spectroscopic methods, contributing to the understanding of its chemical properties and potential applications in further synthetic and medicinal chemistry research (Zhou et al., 2008).
Catalytic Processes
- Research on the enantioselective synthesis of ethyl nipecotinate using cinchona-modified heterogeneous catalysts provides insights into the methodologies for achieving high yield and selectivity in the synthesis of nicotinate derivatives. This study explores the influence of catalyst metal, support, solvent, and modifier concentration on catalytic activity (Blaser et al., 1999).
Biological Applications
- A study on 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres discusses their antagonistic effects on the P2Y12 receptor, an important target in antiplatelet therapies. This research illustrates the potential of ethyl nicotinate derivatives in developing new therapeutic agents (Bach et al., 2013).
Binding and Hydrolysis Studies
- An investigation into the binding and hydrolysis of nicotinate esters by human serum albumin provides valuable information on the interaction of these compounds with biological macromolecules, which is crucial for understanding their pharmacokinetic behaviors (Steiner et al., 1992).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-(2-phenylethynyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-14(11-17-12-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMCXALGLXBQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381333 | |
| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-phenyleth-1-ynyl)nicotinate | |
CAS RN |
175203-65-3 | |
| Record name | Ethyl 5-(2-phenylethynyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(phenylethynyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

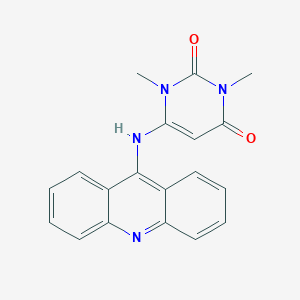
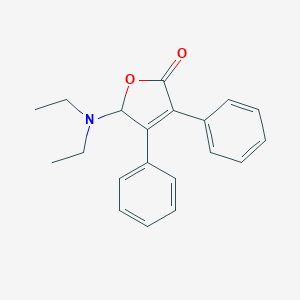
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
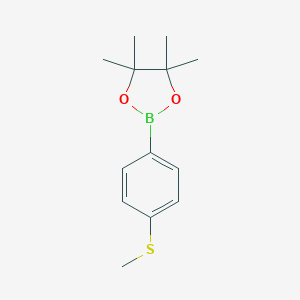
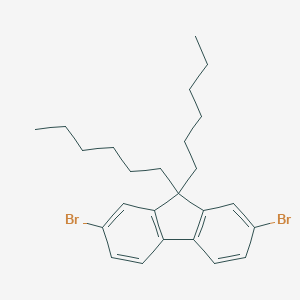
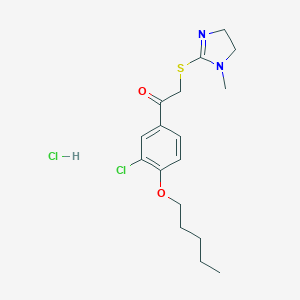
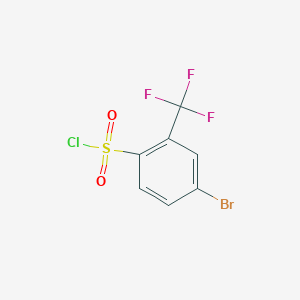
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
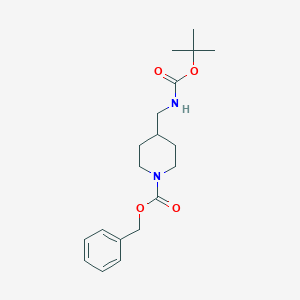
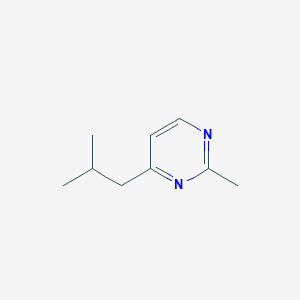
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
